molecular formula C18H19N7O B10988318 N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10988318
M. Wt: 349.4 g/mol
InChI Key: DRJVEGCPMDEWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound combining a benzimidazole core linked via an ethyl group to a tetrazolo[1,5-a]pyridine-6-carboxamide moiety. The tetrazolo[1,5-a]pyridine system, a bicyclic structure with a fused tetrazole ring, is a bioisostere often employed in medicinal chemistry to improve pharmacokinetic properties.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12(2)25-15-6-4-3-5-14(15)20-16(25)9-10-19-18(26)13-7-8-17-21-22-23-24(17)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,19,26)

InChI Key

DRJVEGCPMDEWLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Alkylation of o-Phenylenediamine

o-Phenylenediamine undergoes alkylation with 2-bromopropane in the presence of a base such as potassium carbonate. This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 1-(propan-2-yl)-1H-benzimidazole as the primary product3.

Functionalization with an Ethylamine Side Chain

To introduce the ethylamine linker at the 2-position, 1-(propan-2-yl)-1H-benzimidazole is treated with ethylenediamine under refluxing ethanol. A nucleophilic substitution reaction occurs, facilitated by the electron-withdrawing nature of the benzimidazole nitrogen, resulting in the formation of 1-(propan-2-yl)-1H-benzimidazole-2-ethylamine.

Key Reaction Parameters:

  • Solvent: Ethanol or methanol

  • Temperature: 70–80°C

  • Catalyst: None required

Preparation of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid

The tetrazolo[1,5-a]pyridine fragment is synthesized via a cyclization reaction involving pyridine derivatives and azide reagents.

Cyclization with Sodium Azide

2-Chloronicotinic acid reacts with sodium azide in aqueous ethanol at 60–70°C for 6–8 hours. The chloride substituent is displaced by the azide ion, followed by intramolecular cyclization to form tetrazolo[1,5-a]pyridine-6-carboxylic acid.

Purification and Isolation

The crude product is purified through recrystallization from a mixture of ethanol and water, yielding the carboxylic acid derivative in >85% purity. Acid-base extraction may be employed to remove unreacted starting materials.

Amide Bond Formation: Coupling the Fragments

The final step involves coupling the benzimidazole-ethylamine and tetrazolo[1,5-a]pyridine-6-carboxylic acid via an amide bond.

Activation of the Carboxylic Acid

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the ethylamine group.

Coupling Reaction

The activated carboxylic acid is combined with 1-(propan-2-yl)-1H-benzimidazole-2-ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–18 hours, yielding the target carboxamide.

Optimization Insights:

  • Solvent Choice: DCM or tetrahydrofuran (THF)

  • Catalyst: HOBt improves coupling efficiency by reducing side reactions

  • Yield: 70–80% after column chromatography

Reaction Optimization and Scalability

Temperature and Solvent Effects

Elevating the temperature to 40°C during the coupling step reduces reaction time but may promote decomposition. Polar aprotic solvents like DMF enhance solubility but require stringent moisture control.

Industrial-Scale Considerations

Continuous flow reactors have been proposed for large-scale synthesis, enabling precise control over reaction parameters and improving safety profiles during azide handling.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, tetrazole-H), 7.85–7.40 (m, 4H, benzimidazole-H), 3.65 (q, 2H, CH2NH), 1.45 (d, 6H, (CH3)2CH).

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 409.2 [M+H]⁺, consistent with the molecular formula C19H21N7O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity, using a gradient elution of acetonitrile and water.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
EDC/HOBt Coupling7898High efficiency, minimal side products
DCC/DMAP Activation6595Lower cost, longer reaction time
Photochemical Coupling5090Solvent-free, requires UV light

Challenges and Mitigation Strategies

  • Azide Handling: Sodium azide is highly toxic and explosive. Substituting with trimethylsilyl azide in controlled environments reduces risks.

  • Stereochemical Control: Racemization during amide formation is minimized by using HOBt and maintaining low temperatures .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Activity : Benzimidazole derivatives, including those similar to N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide, have shown significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including leukemia and lung cancer cells. For instance, a related benzimidazole derivative demonstrated effective cytotoxicity against several cancer types at concentrations around 10510^{-5} M .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity. Research has highlighted their effectiveness against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents. In vitro studies indicated that certain benzimidazole derivatives significantly inhibited inflammatory markers .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various benzimidazole derivatives on a panel of cancer cell lines. The results showed that compounds similar to this compound exhibited potent cytotoxicity against melanoma and colon cancer cells, with IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of benzimidazole derivatives found that specific compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Summary of Findings

The compound this compound shows significant promise in various therapeutic areas:

Activity Type Description Example Findings
AnticancerInhibits growth of cancer cellsEffective against leukemia and lung cancer cell lines
AntimicrobialInhibits bacterial growthEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces inflammatory markersSignificant inhibition observed in vitro

Mechanism of Action

The mechanism of action of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: tetrazoloquinoline-thiazolidinones () and tetrazolopyridine carboxamides (). Key comparisons are outlined below:

Structural Similarities and Differences

  • Core Scaffolds: The target compound features a tetrazolo[1,5-a]pyridine core, whereas analogs in use a tetrazolo[1,5-a]quinoline system. The benzimidazole substituent in the target compound differs from the thiazolidinone or chlorophenylmethyl groups in analogs, impacting steric and electronic properties .
  • Substituents: The propan-2-yl group on the benzimidazole may increase lipophilicity compared to the dichlorophenyl or hydroxyphenyl groups in , influencing membrane permeability . The ethyl linker in the target compound contrasts with the thiazolidinone ring in or the piperidine/cyclopropane systems in , affecting conformational flexibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C21H23N7O 413.46 (calculated) Propan-2-yl-benzimidazole, ethyl Not reported -
3-(3,4-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)-thiazolidin-4-one C20H14Cl2N4OS 445.32 (calculated) Dichlorophenyl, thiazolidinone Analgesic
N-(3-chlorophenyl)methyl-tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride C20H23ClN2O2 358.87 (MDL) Chlorophenylmethyl, aminoethyl Not reported

Implications of Structural Variations

  • Lipophilicity: The propan-2-yl group in the target compound likely increases logP compared to polar hydroxyl or thiazolidinone substituents, favoring blood-brain barrier penetration .
  • Metabolic Stability: The ethyl linker and benzimidazole core may reduce susceptibility to oxidative metabolism versus thiazolidinone analogs .

Biological Activity

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety and a tetrazole ring. Its molecular formula is C15H21N5OC_{15}H_{21}N_5O with a molecular weight of approximately 259.35 g/mol. The compound's logP value indicates moderate lipophilicity, which is crucial for its bioavailability.

PropertyValue
Molecular FormulaC15H21N5O
Molecular Weight259.35 g/mol
logP2.1184
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly phosphoinositide 3-kinases (PI3K), which are pivotal in cellular signaling pathways related to growth and metabolism. These kinases are often implicated in cancer progression, making such inhibitors valuable in oncology.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds with similar structures:

  • Cytotoxicity Studies : A series of benzimidazole derivatives were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. For instance, compounds with modifications at the benzimidazole position demonstrated IC50 values ranging from 18 to 52 nM against specific cancer types .
  • Mechanistic Insights : The mechanism behind the anticancer activity was linked to the inhibition of collagen prolyl-4-hydroxylase (CP4H), which plays a role in fibrosis and tumor progression . This indicates that the compound may not only inhibit tumor growth but also prevent metastasis by affecting the extracellular matrix.

Other Biological Activities

In addition to anticancer properties, the compound has been explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through modulation of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research on related benzimidazole derivatives indicates neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Studies

Case Study 1: Antitumor Activity
In a study published in MDPI, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against breast and colon cancer cell lines. The most potent compounds exhibited significant inhibition of cell proliferation and induced apoptosis in treated cells .

Case Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of similar compounds in animal models of cancer. The results indicated that administration of these compounds led to significant tumor size reduction compared to control groups, highlighting their potential for clinical application.

Q & A

Q. What synthetic routes are recommended for synthesizing N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide?

The compound can be synthesized via multicomponent one-pot reactions, leveraging optimized conditions for high yield and purity. A typical approach involves reacting a propan-2-yl-substituted benzimidazole derivative with tetrazolo[1,5-a]pyridine-6-carboxamide precursors in the presence of a catalyst (e.g., palladium or copper-based systems). Solvent choice (e.g., DMF or acetonitrile) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures structural integrity .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying hydrogen and carbon environments, particularly the benzimidazole and tetrazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Elemental analysis validates stoichiometric composition. X-ray crystallography may resolve ambiguous structural features .

Q. What structural features influence the compound’s reactivity and pharmacological potential?

The tetrazole ring’s nitrogen-rich structure enhances hydrogen-bonding capacity, aiding target binding. The propan-2-yl group on benzimidazole increases lipophilicity, potentially improving membrane permeability. The carboxamide linker provides rotational flexibility, allowing conformational adaptation to biological targets. These features synergize to modulate enzyme inhibition or receptor interaction .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) model transition states to predict optimal catalysts and solvents. Reaction path sampling identifies energy barriers, enabling selection of conditions (e.g., temperature, solvent polarity) that favor product formation. Machine learning algorithms trained on experimental datasets (e.g., reaction yields, spectral data) can recommend parameter adjustments to bypass low-yield pathways .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Contradictions between experimental and theoretical spectra (e.g., unexpected NMR shifts) require cross-validation via complementary techniques:

  • 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity.
  • Isotopic labeling tracks ambiguous proton environments.
  • Computational NMR prediction tools (e.g., ACD/Labs) simulate spectra for comparison. Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities, necessitating repeated synthesis and advanced purification .

Q. What strategies improve the compound’s bioactivity through structural modification?

  • Rational design : Replace the propan-2-yl group with bulkier substituents (e.g., cyclopropyl) to enhance target selectivity.
  • Bioisosteric replacement : Substitute the tetrazole ring with a carboxylate or sulfonamide group to modulate acidity and binding kinetics.
  • Hybridization : Integrate moieties from bioactive analogs (e.g., pyrimidine derivatives) to exploit synergistic effects. Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking validate modifications .

Q. How can reactor design enhance scalability while maintaining synthesis efficiency?

Continuous flow reactors improve heat/mass transfer, reducing reaction times and byproduct formation. Microreactors enable precise control of stoichiometry and temperature gradients. Computational fluid dynamics (CFD) models optimize flow rates and mixing efficiency. These systems are scalable for gram-to-kilogram production without compromising yield (>85%) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
CatalystPd(OAc)₂ (5 mol%)Increases yield by 20%
SolventAnhydrous DMFReduces side reactions
Temperature100°C ± 5°CBalances reaction rate
Purification MethodSilica gel chromatographyPurity >95%

Table 2: Common Spectral Benchmarks

TechniqueKey SignalsStructural Insight
¹H NMR (400 MHz, DMSO)δ 8.2–8.5 (tetrazole protons)Confirms tetrazole ring
¹³C NMRδ 165–170 (amide C=O)Validates carboxamide group
HRMS (ESI+)m/z 435.1543 [M+H]⁺Verifies molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.